molecular formula C8H5F2NO4 B6301591 Methyl 2,4-difluoro-3-nitrobenzoate CAS No. 1806335-57-8

Methyl 2,4-difluoro-3-nitrobenzoate

Cat. No.: B6301591
CAS No.: 1806335-57-8
M. Wt: 217.13 g/mol
InChI Key: RYRQVVQNFZRPRN-UHFFFAOYSA-N
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Description

Methyl 2,4-difluoro-3-nitrobenzoate is an organic compound with the molecular formula C8H5F2NO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen at position 3 is replaced by a nitro group. This compound is commonly used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,4-difluoro-3-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 2,4-difluorobenzoate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and safety. Continuous-flow diazotization, for example, can be used to introduce the nitro group in a controlled manner, reducing the risk of side reactions and improving yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-difluoro-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2,4-difluoro-3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,4-difluoro-3-nitrobenzoate involves its interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms can influence the compound’s reactivity and stability, affecting its interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both fluorine and nitro groups on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

methyl 2,4-difluoro-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO4/c1-15-8(12)4-2-3-5(9)7(6(4)10)11(13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRQVVQNFZRPRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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